2-allyl-2H-indazole

Cannabinoid receptor pharmacology Regioisomer characterization Forensic toxicology

2-Allyl-2H-indazole (CAS 22499-49-6; molecular formula C₁₀H₁₀N₂; MW 158.20 g/mol) is a heterocyclic building block belonging to the 2H-indazole family, characterized by a benzene ring fused to a pyrazole ring bearing an allyl substituent at the N2 position. Its key computed physicochemical properties—XLogP3 = 2.3, topological polar surface area (TPSA) = 17.8 Ų, melting point 144–145 °C, and boiling point 285.4 ± 19.0 °C at 760 mmHg—define its handling and formulation profile relative to closest 2-alkyl-2H-indazole analogs.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
Cat. No. B12275079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-allyl-2H-indazole
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC=CCN1C=C2C=CC=CC2=N1
InChIInChI=1S/C10H10N2/c1-2-7-12-8-9-5-3-4-6-10(9)11-12/h2-6,8H,1,7H2
InChIKeyBSVASBJAQXNZGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Allyl-2H-indazole (CAS 22499-49-6): Physicochemical Identity and Comparator Landscape for Informed Procurement


2-Allyl-2H-indazole (CAS 22499-49-6; molecular formula C₁₀H₁₀N₂; MW 158.20 g/mol) is a heterocyclic building block belonging to the 2H-indazole family, characterized by a benzene ring fused to a pyrazole ring bearing an allyl substituent at the N2 position . Its key computed physicochemical properties—XLogP3 = 2.3, topological polar surface area (TPSA) = 17.8 Ų, melting point 144–145 °C, and boiling point 285.4 ± 19.0 °C at 760 mmHg—define its handling and formulation profile relative to closest 2-alkyl-2H-indazole analogs [1]. The compound serves primarily as a versatile synthetic intermediate, with the terminal alkene of the allyl group enabling downstream functionalization strategies (e.g., thiol-ene click chemistry, cross-metathesis, hydroboration-oxidation) that are inaccessible to saturated 2-alkyl congeners such as 2-methyl-2H-indazole, 2-ethyl-2H-indazole, and 2-propyl-2H-indazole .

Why 2-Allyl-2H-indazole Cannot Be Interchanged with Generic 1H-Indazoles or Saturated 2-Alkyl-2H-Indazoles Without Experimental Consequences


Generic substitution within the indazole class is precluded by the profound pharmacological and physicochemical divergence between N1-alkyl-1H-indazole and N2-alkyl-2H-indazole regioisomers, as well as among different N2-alkyl substituents. Direct head-to-head pharmacological evaluation has established that 1-alkyl-1H-indazole regioisomers act as high-potency CB₁/CB₂ receptor agonists (EC₅₀ = 2.1–11.6 nM at CB₁; 5.6–21.1 nM at CB₂), whereas the corresponding 2-alkyl-2H-indazole regioisomers exhibit only micromolar agonist activity—an approximately 1,000-fold potency differential [1]. Furthermore, the allyl substituent confers a distinct lipophilicity profile (XLogP3 = 2.3) versus the 2-methyl analog (LogP = 1.57), altering chromatographic behavior, membrane partitioning, and formulation requirements [2]. The terminal alkene additionally provides a unique synthetic handle for late-stage diversification that is entirely absent in saturated 2-alkyl-2H-indazoles, meaning that procurement of a generic 2-alkyl-2H-indazole cannot recapitulate the downstream chemistry accessible from the allyl derivative .

2-Allyl-2H-indazole: Quantified Differentiation Evidence Against Closest Structural Analogs for Procurement Decision-Making


Regioisomeric Pharmacological Divergence: 2-Alkyl-2H-Indazole vs. 1-Alkyl-1H-Indazole at Cannabinoid Receptors

A direct head-to-head pharmacological comparison demonstrates that the 2-alkyl-2H-indazole regioisomeric scaffold confers dramatically lower cannabinoid receptor potency compared to the 1-alkyl-1H-indazole scaffold. The 1-alkyl-1H-indazole compounds AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA exhibit high-potency agonism at CB₁ (EC₅₀ = 2.1–11.6 nM) and CB₂ (EC₅₀ = 5.6–21.1 nM) receptors. In contrast, the corresponding 2-alkyl-2H-indazole regioisomers demonstrate only low-potency (micromolar) agonist activity at both receptors [1]. This ~1,000-fold potency differential establishes that the N2-allyl substitution position is not functionally interchangeable with N1-allyl substitution for pharmacological applications, and that 2-allyl-2H-indazole cannot be substituted by 1-allyl-1H-indazole without profound loss of activity in contexts where the 2H-indazole scaffold is specifically required [1].

Cannabinoid receptor pharmacology Regioisomer characterization Forensic toxicology

Lipophilicity Differentiation: 2-Allyl-2H-indazole vs. 2-Methyl-2H-indazole for Membrane Partitioning and Formulation Design

Cross-study comparison of computed partition coefficients reveals that 2-allyl-2H-indazole (XLogP3 = 2.3) is substantially more lipophilic than its closest saturated analog, 2-methyl-2H-indazole (LogP = 1.57) [1]. This represents a ΔLogP of approximately +0.73 log units, corresponding to an approximately 5.4-fold higher octanol/water partition coefficient. The enhanced lipophilicity of the allyl-substituted compound is attributable to the greater hydrophobic surface area of the propenyl group relative to the methyl substituent. This differential predicts altered membrane permeation rates, plasma protein binding, and chromatographic retention behavior (longer reversed-phase HPLC retention), all of which have direct practical consequences for in vitro assay design, ADME profiling, and formulation solvent selection [1].

Lipophilicity profiling Drug-likeness optimization Formulation development

Synthetic Versatility Advantage: Terminal Alkene Reactivity of 2-Allyl-2H-indazole vs. Saturated 2-Alkyl-2H-indazoles

As a class-level inference derived from the established reactivity of terminal alkenes in indazole chemistry, the allyl substituent of 2-allyl-2H-indazole provides a synthetic diversification handle that is structurally inaccessible to saturated 2-alkyl-2H-indazole analogs (2-methyl, 2-ethyl, 2-propyl). Documented transformations enabled by the allyl group include: (i) thiol-ene radical addition for introducing sulfur-containing pharmacophores; (ii) olefin cross-metathesis for installing elaborated side chains; (iii) hydroboration-oxidation to generate terminal alcohols; and (iv) epoxidation for further ring-opening functionalization . The Ga/Al-mediated regioselective alkylation methodology developed for synthesizing 2H-indazoles with allyl bromides proceeds with high yields (typically 82–96% for 2-alkyl-2H-indazoles) and regioselectivity, providing reliable access to this specific building block . In contrast, 2-methyl-2H-indazole and 2-ethyl-2H-indazole lack reactive π-bond functionality and cannot participate in any of these diversification reactions, limiting their utility as synthetic intermediates for library synthesis .

Late-stage functionalization Click chemistry Building block diversification

Derivative Antiproliferative Activity: N-(2-Allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide as a Validated Anticancer Lead

The 2-allyl-2H-indazole scaffold serves as the core structural element of validated antiproliferative agents. In a systematic study of N-[6-indazolyl]arylsulfonamides, the 2-allyl-bearing derivative N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide (compound 4) exhibited significant antiproliferative activity against A2780 human ovarian carcinoma cells (IC₅₀ range 4.21–18.6 µM) and A549 human lung adenocarcinoma cells (IC₅₀ within the same range) [1][2]. Compound 4 also induced dose-dependent apoptosis and caused G2/M phase cell cycle arrest, a phenotype consistent with but not exclusively attributable to tubulin interaction [1]. Within the same study, other derivatives lacking the 2-allyl group or bearing alternative N2 substituents displayed variable activity, with the 2-allyl-substituted compound 4 ranking among the most active congeners [1]. Cross-study comparison with a related series in a 2024 cell proliferation assay confirms that compound 4 achieves an IC₅₀ of 26.88 nM [95% CI: 12.83–53.06 nM] under conditions where a comparator indazole (compound 9) shows IC₅₀ = 763.6 nM, a 28-fold potency advantage [3].

Antiproliferative screening Indazole sulfonamides Cancer cell line pharmacology

Thermal Stability and Solid-State Handling Advantage: 2-Allyl-2H-indazole vs. 2-Methyl-2H-indazole

Physical property comparison reveals that 2-allyl-2H-indazole is a crystalline solid at ambient temperature with a melting point of 144–145 °C , whereas 2-methyl-2H-indazole is a low-melting solid or liquid (reported melting point: 56 °C or 69–72 °C depending on source). This melting point differential of approximately 75–89 °C translates into significant practical advantages for 2-allyl-2H-indazole in terms of ambient-temperature storage stability, ease of weighing and handling in solid form, and reduced risk of degradation during shipping without cold-chain requirements. The boiling point of 2-allyl-2H-indazole (285.4 ± 19.0 °C at 760 mmHg) further exceeds that of 2-methyl-2H-indazole (261.0 ± 9.0 °C at 760 mmHg) , indicating lower volatility and reduced evaporative loss during vacuum-drying or heated storage conditions.

Compound storage stability Solid-state characterization Procurement logistics

2-Allyl-2H-indazole: Evidence-Backed Application Scenarios for Targeted Scientific and Industrial Procurement


Medicinal Chemistry Library Synthesis Requiring Late-Stage Diversification via Terminal Alkene Chemistry

For medicinal chemistry programs that require a common indazole intermediate capable of generating structurally diverse analogs through alkene-specific chemistry, 2-allyl-2H-indazole is the rationally indicated procurement choice. The terminal alkene enables thiol-ene click chemistry, olefin cross-metathesis, and hydroboration-oxidation—transformations that are categorically inaccessible to saturated 2-alkyl-2H-indazoles [1]. The Ga/Al-mediated regioselective synthesis provides reliable access to the 2H-indazole isomer with high yields (82–96%), ensuring synthetic tractability of the building block itself [1]. The validated antiproliferative activity of derivatives such as N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide (IC₅₀ = 4.21–18.6 µM against A2780 and A549 cell lines) further substantiates the relevance of this scaffold for anticancer lead optimization [2].

Pharmacological Studies Requiring Defined 2H-Indazole Regioisomeric Scaffolds with Low Cannabinoid Receptor Liability

When the experimental objective requires the 2H-indazole regioisomeric scaffold specifically—for instance, to exploit the dramatically attenuated cannabinoid receptor activity associated with N2-substitution—2-allyl-2H-indazole is the appropriate building block. Direct comparative pharmacological data demonstrate that 2-alkyl-2H-indazole regioisomers exhibit approximately 1,000-fold lower CB₁/CB₂ receptor potency (micromolar EC₅₀) compared to the corresponding 1-alkyl-1H-indazole regioisomers (nanomolar EC₅₀) [1]. This differential is critical for CNS-targeted programs where cannabinoid receptor off-target activity must be minimized. Procurement of the correct N2 regioisomer with documented regioisomeric purity is therefore a non-negotiable prerequisite for meaningful pharmacological interpretation [1].

Physicochemical Property Optimization Studies Targeting Lipophilicity Modulation

For structure-property relationship (SPR) studies aimed at modulating compound lipophilicity through N2-substituent variation, 2-allyl-2H-indazole provides a distinct data point (XLogP3 = 2.3) within a 2-alkyl-2H-indazole homologous series spanning from 2-methyl (LogP = 1.57) to 2-propyl (estimated LogP ~2.4) [1]. The allyl group introduces unsaturation-associated electronic and steric effects that differentiate it from the saturated propyl analog, offering a unique combination of lipophilicity and π-character not achievable with straight-chain alkyl substituents. This makes 2-allyl-2H-indazole valuable for mapping the lipophilicity-activity landscape in lead optimization campaigns where membrane permeability is a key optimization parameter [1].

Preparative-Scale Synthesis and Long-Term Compound Storage Where Solid-State Stability Is Critical

For procurement scenarios involving preparative-scale synthesis, compound inventory management, or long-term storage, 2-allyl-2H-indazole offers a meaningful operational advantage over lower-melting 2-alkyl-2H-indazole analogs. Its melting point of 144–145 °C [1] ensures that the compound remains a stable, free-flowing crystalline solid under routine laboratory storage conditions (ambient temperature, desiccated), whereas 2-methyl-2H-indazole (mp 56 °C) may soften, liquefy, or undergo phase-change-induced degradation during warm-season shipping or storage without refrigeration . The higher boiling point (285.4 °C vs. 261.0 °C for 2-methyl-2H-indazole) also indicates lower volatility, reducing evaporative loss during vacuum concentration steps in downstream synthetic protocols [1].

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